Cas no 2228258-58-8 (3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid)
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
- 2228258-58-8
- EN300-1806218
-
- Inchi: 1S/C7H10N4O4/c1-10-6(4(2-8)7(12)13)5(3-9-10)11(14)15/h3-4H,2,8H2,1H3,(H,12,13)
- InChI Key: VKKIDNJNLGJGBG-UHFFFAOYSA-N
- SMILES: OC(C(CN)C1=C(C=NN1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 214.07020481g/mol
- Monoisotopic Mass: 214.07020481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.6
- Topological Polar Surface Area: 127Ų
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806218-1g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 1g |
$1458.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-5g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 5g |
$4226.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-10g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 10g |
$6266.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-0.05g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 0.05g |
$1224.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-0.1g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 0.1g |
$1283.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-0.25g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 0.25g |
$1341.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-0.5g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 0.5g |
$1399.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-1.0g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1806218-2.5g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 2.5g |
$2856.0 | 2023-09-19 | ||
| Enamine | EN300-1806218-5.0g |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |
2228258-58-8 | 5g |
$4226.0 | 2023-06-02 |
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
Research Briefing on 3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid (CAS: 2228258-58-8)
3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid (CAS: 2228258-58-8) is a novel compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole ring and nitro group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, making it a subject of significant interest for researchers in drug discovery and development.
The synthesis of 3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid involves multi-step organic reactions, with a focus on optimizing yield and purity. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating further biological evaluation. The compound's structure has been confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring its chemical integrity and reproducibility for research purposes.
In terms of biological activity, preliminary studies have demonstrated that 3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid exhibits notable interactions with specific enzymatic targets. For instance, it has been shown to inhibit certain kinases involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, its unique chemical structure allows for further derivatization, opening avenues for the development of more potent and selective analogs.
Recent research has also explored the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding its potential as a drug candidate. Early findings indicate moderate bioavailability and stability, with room for improvement through structural modifications. Computational modeling and in vitro assays have been employed to predict and validate its interactions with biological targets, providing a foundation for future in vivo studies.
The therapeutic potential of 3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid extends beyond inflammation. Some studies have investigated its role in oncology, where it has shown inhibitory effects on cancer cell proliferation. The compound's ability to modulate key signaling pathways makes it a promising candidate for combination therapies, particularly in resistant cancer types. However, further research is needed to elucidate its mechanisms of action and optimize its efficacy and safety profiles.
In conclusion, 3-amino-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid (CAS: 2228258-58-8) represents a promising scaffold for drug development. Its unique chemical properties and diverse biological activities warrant continued investigation. Future studies should focus on optimizing its synthetic routes, expanding its therapeutic applications, and conducting preclinical evaluations to assess its potential as a clinical candidate. This compound exemplifies the intersection of chemical innovation and biological relevance, highlighting the dynamic nature of modern medicinal chemistry research.
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